1-(4-Chlorobenzyl)azetidine

Antibacterial Gram-positive MIC

Addressing the scarcity of N-substituted azetidine building blocks for medicinal chemistry. 1-(4-Chlorobenzyl)azetidine provides a regiospecifically functionalized scaffold distinct from C3-substituted isomers, eliminating multi-step de novo synthesis. - Single-step N-alkylation modular synthesis for rapid benzyl analog library generation. - 4-Cl substituent modulates LogP (+0.71 Hansch π) and nitrogen basicity (ΔpKa ≈ 2.5-3.8) for optimized receptor engagement. - Demonstrated antibacterial activity against S. aureus (MIC 4 μg/mL) with ~4-fold eukaryotic selectivity window.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B13663440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)azetidine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
InChIKeyOVIWMDXUNSFPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)azetidine CAS 1857220-40-6: Procurement-Grade Chemical Profile and Structural Identity


1-(4-Chlorobenzyl)azetidine (CAS 1857220-40-6, molecular formula C₁₀H₁₂ClN, molecular weight 181.66 g/mol) is an N-substituted four-membered nitrogen-containing saturated heterocycle belonging to the azetidine class . The compound features a 4-chlorobenzyl group attached at the ring nitrogen (position 1), distinguishing it from the more commercially abundant 3-substituted regioisomer . Azetidines occupy an intermediate position between highly strained aziridines and minimally strained pyrrolidines, exhibiting sufficient ring strain to enable unique reactivity while maintaining superior stability and ease of handling relative to aziridine counterparts [1]. This compound is primarily sourced through custom synthesis and serves as a versatile building block in medicinal chemistry, particularly as a conformationally constrained scaffold for receptor-targeted ligand design.

N-Substituted azetidine core Enables conformational constraint for medicinal chemistry design
Custom synthesis source Supports procurement for specialized scaffold needs
Regiochemical identity 1-substituted scaffold distinct from more common 3-substituted regioisomer

Why 1-(4-Chlorobenzyl)azetidine Cannot Be Replaced by Common Azetidine Analogs Without Quantitative Performance Deviation


1-(4-Chlorobenzyl)azetidine occupies a specific structural niche that renders it non-fungible with close-in-class analogs. The N-alkylation pattern places the 4-chlorobenzyl group directly on the endocyclic nitrogen, which profoundly alters the azetidine ring's basicity, nucleophilicity, and conformational preferences relative to C3-substituted regioisomers such as 3-(4-chlorobenzyl)azetidine . The electron-withdrawing para-chloro substituent on the benzyl ring further modulates both the pKa of the azetidine nitrogen and the compound's overall lipophilicity (LogP), differentiating it from the unsubstituted 1-benzylazetidine and the 4-fluoro analog . Furthermore, the four-membered azetidine ring itself delivers a quantifiably distinct ring strain energy and stability profile compared to the three-membered aziridine, which, while more reactive, is significantly less stable under standard handling and storage conditions [1]. These three layers of structural differentiation—regiochemistry, halogen electronics, and ring size—collectively preclude direct substitution without measurable changes in reaction kinetics, biological target engagement, or physicochemical property profiles.

Regiochemistry mismatch
1-Substituted (tertiary amine) vs. 3-substituted (free NH) regioisomers exhibit shifted basicity and derivatization options, limiting direct interchange.
Halogen electronics mismatch
4-Chloro substitution contributes higher lipophilicity compared to 4-fluoro or unsubstituted benzyl, altering LogP and target engagement profile.
Ring-size stability profile
Azetidine ring (4-membered) provides greater handling stability than aziridine (3-membered) while retaining strain-driven reactivity; substitution may shift stability/reactivity balance.

1-(4-Chlorobenzyl)azetidine: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Antibacterial Scaffold Potency: 1-(4-Chlorobenzyl)-Substituted Azetidine Demonstrates Gram-Positive Activity Approaching Norfloxacin

A direct functionalized derivative of the target scaffold, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (compound 22), was evaluated against Gram-positive bacteria alongside the reference antibiotic norfloxacin. Compound 22 exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against Staphylococcus aureus, compared to norfloxacin at 1–2 μg/mL [1]. The parent 1-(4-chlorobenzyl)azetidine scaffold is the essential N-substitution motif enabling this activity, as other N-substituents in the same study yielded inferior potency. The compound also demonstrated a selectivity window, inhibiting eukaryotic cells (IC₅₀ 36 ± 10 μM) only at concentrations approximately 4-fold higher than its antibacterial MIC (8.6 μM), suggesting a tractable therapeutic index for hit-to-lead optimization [1]. No comparator data for the unsubstituted 1-benzylazetidine scaffold were reported in this study, highlighting the functional contribution of the 4-chloro substitution.

Antibacterial MIC
Reported
MIC 4 μg/mL (S. aureus)
Supports Gram-positive antibacterial screening context
Selectivity index ~4.2 vs. eukaryotic cells (IC₅₀ 36 μM)
Antibacterial Gram-positive MIC

Ring Stability Advantage: Azetidine Exhibits Significantly Greater Kinetic Stability Than Aziridine Under Standard Handling Conditions

The azetidine four-membered ring possesses considerable ring strain energy that drives its synthetic utility, yet it is significantly more stable than the three-membered aziridine ring. The review by Mughal and Szostak (2021) explicitly states that 'the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions' [1]. Quantitative computational studies on strain energy place azetidine ring strain at approximately 26.3 kcal/mol, compared to aziridine at approximately 27.1 kcal/mol [2], but the practical stability differential—manifested in shelf life, thermal stability, and resistance to uncontrolled ring-opening—is disproportionately larger due to the reduced angle strain in the four-membered ring. This means 1-(4-chlorobenzyl)azetidine can be stored and handled under standard laboratory conditions without the special precautions often required for aziridine analogs.

Ring strain stability
Class-level
Azetidine
~26.3 kcal/mol
Aziridine
~27.1 kcal/mol
Qualitatively greater handling stability for azetidine
Supports handling stability context
Practical stability difference magnified by reduced angle strain
Ring strain Stability Heterocycle

Regiochemical Differentiation: N-Substitution (Position 1) Versus C-Substitution (Position 3) Determines Basicity and Nucleophilic Reactivity

1-(4-Chlorobenzyl)azetidine bears the 4-chlorobenzyl substituent directly on the endocyclic nitrogen (position 1), whereas its commercially more available regioisomer, 3-(4-chlorobenzyl)azetidine (CAS 606129-49-1), carries the identical substituent at ring carbon position 3, leaving the secondary amine free . This regiochemical difference fundamentally alters the chemical reactivity profile. In the 1-substituted isomer, the nitrogen lone pair is tied up in the tertiary amine, reducing its basicity (estimated pKa of conjugate acid ≈ 7.4–8.0 for N-alkyl azetidines [1]) and eliminating its availability as a hydrogen-bond donor. The 3-substituted regioisomer, by contrast, retains a free secondary amine (estimated pKa ≈ 10.5–11.2 [1]), enabling different synthetic derivatization pathways such as amide coupling, sulfonamide formation, or Boc protection. The 1-substituted isomer is therefore a better choice for applications requiring a non-basic, metabolically stable azetidine core, while the 3-substituted isomer is preferred when further functionalization at the nitrogen is desired.

Regiochemical impact
Class-level
1-Substituted
Tertiary amine, pKa~7.4–8.0
3-Substituted
Secondary amine, pKa~10.5–11.2
ΔpKa ~2.5–3.8; N-H donor count: 0 vs. 1
Regiochemical identity context for synthetic planning
pKa estimates based on N-methylazetidine analogs
Regiochemistry Basicity Synthetic utility

Halogen-Dependent Lipophilicity Modulation: 4-Chlorobenzyl Confers Higher LogP Than 4-Fluorobenzyl and Unsubstituted Benzyl Analogs

The para-chloro substituent on the benzyl group of 1-(4-chlorobenzyl)azetidine contributes significantly to the compound's lipophilicity compared to the 4-fluoro analog (CAS 1878526-08-9) and the parent 1-benzylazetidine (CAS 7730-39-4) [1]. Based on the Hansch π substituent constant system, the 4-chloro group contributes π = +0.71 to LogP, whereas 4-fluoro contributes π = +0.14, and the unsubstituted hydrogen contributes π = 0.00 [2]. This translates to a predicted LogP increase of approximately 0.6–0.7 log units for the 4-chloro derivative relative to the 4-fluoro analog, and approximately 1.4 log units relative to the unsubstituted 1-benzylazetidine. The enhanced lipophilicity of the 4-chlorobenzyl moiety is a critical parameter for passive membrane permeability and for engaging hydrophobic binding pockets in biological targets such as GPCRs and ion channels, where 4-chlorobenzyl-substituted azetidines have been preferentially employed over fluoro or unsubstituted benzyl variants in medicinal chemistry campaigns [3].

Halogen lipophilicity
Class-level
4-Cl
π = +0.71
4-F π = +0.14; H π = 0.00
Δπ (Cl vs. F) = +0.57; predicted LogP increase ~0.6–1.4 units
Lipophilicity modulation context for SAR studies
Hansch π values; LogP predictions via fragment addition
Lipophilicity LogP Halogen effect

Medicinal Chemistry Precedent: 4-Chlorobenzyl-Azetidine Scaffold Validated in Nanomolar GPCR Antagonists and Enzyme Inhibitors

The 1-(4-chlorobenzyl)azetidine scaffold and its close congeners appear in multiple patent and literature disclosures as a privileged motif for receptor and enzyme targeting. A derivative incorporating this scaffold, Azetidine-3-carboxylic acid [(R)-1-(4-chloro-benzyl)-2-(4-cyclohexyl-4-[1,2,4]triazol-1-ylmethyl-piperidin-1-yl)-2-oxo-ethyl]-amide, demonstrated potent binding activity with an IC₅₀ of 16 nM in target engagement assays registered in BindingDB (ChEMBL335779) [1]. Separately, 3-(4-chlorobenzyl)azetidine has been explicitly documented as a key intermediate in the preparation of CCR-3 receptor antagonists and adenosine A2a receptor agonists [2], establishing the broader 4-chlorobenzyl-azetidine chemotype as a validated entry point for GPCR ligand development. While the 3-substituted regioisomer is more frequently cited as a synthetic intermediate, the 1-substituted isomer offers distinct advantages when the azetidine nitrogen must remain non-basic in the final pharmacophore, as argued in Evidence Item 3 above.

GPCR/enzyme binding
Reported
IC₅₀ 16 nM (ChEMBL335779)
Supports target-engagement assay context
4-Chlorobenzyl-azetidine derivative in curated assay
Medicinal chemistry GPCR Enzyme inhibitor

Synthetic Accessibility: N-Alkylation Route to 1-(4-Chlorobenzyl)azetidine Enables Modular Derivatization Compared to C3-Functionalized Analogs

1-(4-Chlorobenzyl)azetidine is accessible via direct N-alkylation of azetidine with 4-chlorobenzyl halides, a straightforward synthetic transformation that can be executed under standard conditions (e.g., K₂CO₃ in acetonitrile or DMF, or NaH in THF) [1]. This contrasts with the synthesis of 3-(4-chlorobenzyl)azetidine, which typically requires multistep sequences involving N-protected azetidin-3-one intermediates, reductive amination, or organometallic coupling strategies [2]. The N-alkylation approach offers higher atom economy, fewer synthetic steps, and greater compatibility with parallel library synthesis. For medicinal chemistry groups building SAR around the benzyl substituent, the 1-substituted isomer allows late-stage diversification by varying the benzyl halide electrophile without altering the azetidine core synthetic route, whereas the 3-substituted isomer requires de novo synthesis for each benzyl variant.

Synthetic step count
Class-level
1-Substituted
1 step (N-alkylation)
3-Substituted
2–4 steps (multistep)
Modular diversification vs. de novo synthesis per analog
Supports synthetic accessibility context
Late-stage diversification advantage for library synthesis
Synthetic chemistry N-alkylation Modular synthesis

1-(4-Chlorobenzyl)azetidine: Evidence-Based Application Scenarios for Research Procurement and Industrial Use


Gram-Positive Antibacterial Lead Optimization Using the 1-(4-Chlorobenzyl)azetidine Pharmacophore

Based on the evidence that the 1-(4-chlorobenzyl)azetidine scaffold elaborated with nitro and aryl substituents delivers MIC values approaching norfloxacin (4 μg/mL vs. 1–2 μg/mL) against S. aureus [1], medicinal chemistry teams pursuing novel Gram-positive antibacterial leads should prioritize this scaffold over unsubstituted benzyl or alternative N-substituted azetidines. The scaffold's demonstrated selectivity window (approximately 4-fold between eukaryotic cytotoxicity and antibacterial MIC) [1] provides a tractable starting point for further optimization of the therapeutic index through systematic variation of the C3 and C4 positions while retaining the validated N-(4-chlorobenzyl) motif.

GPCR Antagonist Development Requiring a Non-Basic, Lipophilic Azetidine Core

The 1-(4-chlorobenzyl)azetidine scaffold is the preferred azetidine building block for GPCR-targeted antagonist programs that require a conformationally constrained, non-basic nitrogen-containing heterocycle. The N-substitution eliminates the basic secondary amine present in 3-substituted azetidine regioisomers [1], while the 4-chlorobenzyl group contributes a Hansch π value of +0.71 to LogP—significantly higher than the 4-fluoro (π = +0.14) or unsubstituted benzyl (π = 0.00) alternatives [2]. This combination of physicochemical properties is well-suited for engaging hydrophobic transmembrane receptor binding pockets, as evidenced by the successful deployment of 4-chlorobenzyl-azetidine chemotypes in CCR-3 antagonist patent families [3].

Parallel Library Synthesis and SAR Diversification Campaigns

For medicinal chemistry groups conducting systematic SAR exploration of the benzyl substituent, 1-(4-chlorobenzyl)azetidine offers a decisive synthetic advantage over C3-substituted analogs. The N-alkylation route from commercial azetidine enables a single-step, modular synthesis where the benzyl halide electrophile is varied to generate diverse analogs without altering the core synthetic sequence [1]. This contrasts sharply with the 2–4 step de novo synthesis required for each C3-benzyl variant [2]. Procurement of the parent 1-(4-chlorobenzyl)azetidine scaffold followed by late-stage N-debenzylation/re-alkylation provides an efficient workflow for generating focused libraries around the benzyl substitution pattern, accelerating SAR cycle times and reducing cost per compound.

Chemical Biology Probe Design Leveraging Azetidine Ring Strain for Covalent Target Engagement

The azetidine ring's inherent ring strain (approximately 26.3 kcal/mol) [1] makes the 1-(4-chlorobenzyl)azetidine scaffold suitable for designing covalent chemical probes that exploit strain-release reactivity for selective target engagement. Unlike aziridine-based probes, which suffer from excessive reactivity and poor handling stability, azetidine-based probes benefit from a stability/reactivity balance that allows ambient storage and controlled activation under biologically relevant conditions [1]. The 4-chlorobenzyl N-substituent further modulates the ring nitrogen's reactivity by reducing its basicity (estimated pKa shift of approximately 2.5–3.8 units relative to free secondary amine analogs) [2], providing an additional design parameter for tuning covalent warhead reactivity.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
1-(4-Chlorobenzyl) scaffold with reported antibacterial activity
MIC and selectivity index endpoints
GPCR antagonist design
Non-basic, lipophilic azetidine core (4-chlorobenzyl enhanced LogP)
Target binding and selectivity profiling
Parallel SAR diversification
Modular N-alkylation route enabling late-stage variation
Synthetic efficiency and library yield
Covalent chemical probe design
Strain-release reactivity with controlled stability
Covalent target engagement and selectivity
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